molecular formula C21H31N3O3 B2859103 N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-02-0

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2859103
CAS No.: 954085-02-0
M. Wt: 373.497
InChI Key: CBMLWLOZICVLDQ-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a phenylmorpholino moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the following steps:

    Formation of the phenylmorpholino intermediate: This step involves the reaction of phenylamine with morpholine under specific conditions to form the phenylmorpholino intermediate.

    Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butyl halide to attach the butyl chain.

    Cyclopentyl group addition: The cyclopentyl group is introduced through a reaction with cyclopentylamine.

    Oxalamide formation: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmorpholino moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
  • N1-cycloheptyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific cyclopentyl group, which imparts distinct chemical and biological properties compared to its cyclopropyl and cycloheptyl analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-4-5-11-18)22-12-6-7-13-24-14-15-27-19(16-24)17-8-2-1-3-9-17/h1-3,8-9,18-19H,4-7,10-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMLWLOZICVLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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